![molecular formula C24H25N3O4 B2754353 N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide CAS No. 898416-35-8](/img/structure/B2754353.png)
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide, also known as FIIN-3, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as a therapeutic agent in cancer treatment. The compound was first synthesized in 2013 by researchers at Dana-Farber Cancer Institute and Harvard Medical School. Since then, several studies have been conducted to understand the mechanism of action and the potential applications of FIIN-3.
Scientific Research Applications
Receptor Agonist Properties and Synthetic Intermediates
Research into compounds structurally related to N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide has indicated their potential as 5-HT1D receptor agonists. Studies have synthesized and tested various indolyethylamines for their binding affinities to cloned receptors and their intrinsic efficacy in vitro, demonstrating varying degrees of agonist activity. These findings suggest potential applications in exploring neurological pathways and developing therapeutic agents targeting specific receptor subtypes (Barf et al., 1996).
Oxidative Rearrangement and Antimalarial Applications
Oxidative rearrangement techniques using furan derivatives, akin to the structure of interest, have been developed to afford indoles in good yields. This methodology has been applied in the synthesis of antimalarial bisindole alkaloid analogues, indicating the potential of furan-to-indole transformations in medicinal chemistry for generating bioactive compounds with antimalarial properties (Makarov et al., 2016).
Bioreductively Activated Pro-Drug Systems
Research into 5-nitrofuran-2-ylmethyl derivatives has highlighted the potential of these compounds as pro-drugs, capable of releasing therapeutic agents selectively in hypoxic solid tumors. This suggests a novel application for furan derivatives in cancer therapy, where targeted drug release could enhance efficacy and reduce side effects (Berry et al., 1997).
Anticancer and Antiangiogenic Activities
Furan derivatives have been investigated for their anticancer and antiangiogenic activities. Studies have synthesized novel benzofuran compounds showing potent antiproliferative activity against various cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and demonstrating potent in vitro and in vivo vascular disrupting properties. This research underscores the therapeutic potential of furan-containing compounds in oncology (Romagnoli et al., 2015).
Visible-light-induced Aerobic Dearomative Reactions
The visible-light-induced aerobic dearomative reaction of indoles, producing oxazolo[3,2-a]indolone and spiro[furan-2,2'-indolin]one derivatives, presents a novel synthetic approach to complex indolone scaffolds. This method facilitates the generation of heterocycle fused or spirocyclo indolones, highlighting the versatility of furan derivatives in synthesizing diverse and potentially bioactive molecular frameworks (Zhang et al., 2016).
properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-30-19-8-4-6-17(14-19)15-25-23(28)24(29)26-16-21(22-10-5-13-31-22)27-12-11-18-7-2-3-9-20(18)27/h2-10,13-14,21H,11-12,15-16H2,1H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFFIDLGLHRFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(3-methoxybenzyl)oxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.